molecular formula C9H11NO2 B2559225 6-(Cyclopropylmethoxy)pyridin-3-ol CAS No. 1224719-40-7

6-(Cyclopropylmethoxy)pyridin-3-ol

Cat. No. B2559225
M. Wt: 165.192
InChI Key: RFUSREAWDVGSMG-UHFFFAOYSA-N
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Description

“6-(Cyclopropylmethoxy)pyridin-3-ol” is a chemical compound with the molecular formula C9H11NO2 . It is related to a class of compounds known as pyridinols, which are derivatives of pyridine (a basic heterocyclic organic compound) with a hydroxyl group substituted onto one of its carbon atoms .


Molecular Structure Analysis

The molecular structure of “6-(Cyclopropylmethoxy)pyridin-3-ol” consists of a pyridine ring with a hydroxyl group (-OH) and a cyclopropylmethoxy group (-OCH2C3H5) attached to it . The InChI code for this compound is 1S/C9H11NO2 .

Scientific Research Applications

Food Chemistry Applications

  • Formation in Foods : Research has shown that pyridin-3-ols, such as 6-(hydroxymethyl)pyridin-3-ol, can form in foods through the thermal reaction of 5-hydroxymethylfurfural (HMF) in the presence of ammonia-producing compounds. This process, studied at neutral pH values, suggests that pyridin-3-ols formation is an unavoidable consequence when certain furans are heated in food processing, highlighting their relevance in understanding food chemistry and safety (Hidalgo, Lavado-Tena, & Zamora, 2020).

Organic Synthesis and Chemical Intermediates

  • Synthesis of Novel Derivatives : Research into the synthesis of novel pyridin-3-ol derivatives, such as 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol compounds, has been conducted. These compounds are synthesized via cyclization reactions, demonstrating the versatility of pyridin-3-ols in creating complex molecular structures with potential applications in medicinal chemistry and materials science (Wu, Tang, Huang, & Shen, 2012).

Biocatalysis and Environmental Applications

  • Biocatalytic Oxyfunctionalization : The use of whole cells of Burkholderia sp. MAK1 for the oxyfunctionalization of pyridine derivatives to produce hydroxylated pyridines highlights an eco-friendly and efficient method for modifying pyridine cores. This approach is crucial for developing pharmaceutical intermediates and showcases the potential of biocatalysis in sustainable chemical synthesis (Stankevičiūtė et al., 2016).

Materials Science and Luminescence

  • Formation of Metalladecapyridine : The self-assembly of cyclic metalladecapyridine from reactions involving 2,6-bis(bis(2-pyridyl)methoxymethane)pyridine with silver(I) showcases the formation of complex structures with potential applications in materials science, specifically in the design of new luminescent materials and molecular electronics (Huang et al., 2008).

properties

IUPAC Name

6-(cyclopropylmethoxy)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-8-3-4-9(10-5-8)12-6-7-1-2-7/h3-5,7,11H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUSREAWDVGSMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Cyclopropylmethoxy)pyridin-3-ol

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-2-(cyclopropylmethoxy)pyridine (1.88 g) in THF (15 mL) was added 1.6M n-butyllithium-hexane solution (7.25 mL) at −78° C., and the mixture was stirred at the same temperature for 20 min. Trimethylborane (1.29 mL) was added to this solution, and the mixture was stirred at −78° C. for 30 min. The reaction mixture was heated to 0° C., aqueous hydrogen peroxide (30%, 5 mL) and 8M aqueous sodium hydroxide solution (1.55 mL) were added thereto, and the mixture was stirred for 15 min. Water was added to the reaction mixture, the mixture was extracted twice with ethyl acetate, and the combined organic layer was dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give the title compound (855 mg).
Quantity
1.88 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.29 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
1.55 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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